Cas no 96084-38-7 (4-(methylamino)methylbenzoic acid)

4-(Methylamino)methylbenzoic acid is a benzoic acid derivative featuring a methylamino-methyl substituent at the para position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile functional groups, which allow for further derivatization. The carboxylic acid moiety enables conjugation or salt formation, while the methylamino-methyl group offers reactivity for alkylation or condensation reactions. Its structural properties make it a potential intermediate in the development of bioactive molecules, including drug candidates or specialty chemicals. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for synthetic applications.
4-(methylamino)methylbenzoic acid structure
96084-38-7 structure
Product Name:4-(methylamino)methylbenzoic acid
CAS No:96084-38-7
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD08756336
CID:1071439
PubChem ID:13922254
Update Time:2025-11-02

4-(methylamino)methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-((Methylamino)methyl)benzoic acid
    • 4-[(Methylamino)methyl]benzoic acid
    • 4-[(METHYLAMINO)METHYL]BENZOIC ACID XHCL
    • CS-0301521
    • AE-562/43460635
    • F2169-1254
    • DTXSID80552517
    • Benzoic acid, 4-[(methylamino)methyl]-
    • 4-(Methylaminomethyl)benzoic acid
    • methyl-4-carboxybenzyl amine
    • EN300-144593
    • F79650
    • SCHEMBL249385
    • 4-((Methylamino)methyl)benzoicacid
    • 4-Methylaminomethyl-benzoic Acid
    • FWVHRCVITNUYFV-UHFFFAOYSA-N
    • AKOS002622771
    • 96084-38-7
    • STL308595
    • 4-(methylamino)methylbenzoic acid
    • MDL: MFCD08756336
    • Inchi: 1S/C9H11NO2/c1-10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
    • InChI Key: FWVHRCVITNUYFV-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1)CNC)=O

Computed Properties

  • Exact Mass: 165.078978594g/mol
  • Monoisotopic Mass: 165.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 49.3Ų

4-(methylamino)methylbenzoic acid Security Information

  • HazardClass:IRRITANT

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4-(methylamino)methylbenzoic acid Related Literature

Additional information on 4-(methylamino)methylbenzoic acid

4-(Methylamino)methylbenzoic Acid (CAS No. 96084-38-7): Properties, Applications, and Market Insights

4-(Methylamino)methylbenzoic acid (CAS No. 96084-38-7) is a specialized organic compound with a wide range of applications in pharmaceuticals, agrochemicals, and material science. This benzoic acid derivative is gaining attention due to its unique chemical properties and versatility in synthesis. In this article, we explore its molecular structure, physicochemical properties, industrial applications, and emerging trends in research and development.

The chemical formula of 4-(methylamino)methylbenzoic acid is C9H11NO2, with a molecular weight of 165.19 g/mol. Its structure features a benzoic acid core substituted with a methylaminomethyl group at the para position, giving it distinct reactivity patterns. Researchers are particularly interested in its hydrogen bonding capacity and amphiphilic character, which make it valuable for designing drug delivery systems and specialty chemicals.

In pharmaceutical applications, 4-(methylamino)methylbenzoic acid serves as a key intermediate for synthesizing various active pharmaceutical ingredients (APIs). Its bioactive properties have shown promise in developing treatments for neurological disorders and metabolic diseases. Recent studies highlight its potential as a building block for small molecule therapeutics, especially in targeted drug design approaches that are currently trending in medicinal chemistry research.

The compound's solubility profile makes it particularly useful in formulation development. It demonstrates moderate solubility in polar organic solvents like ethanol and DMSO, while being sparingly soluble in water. This solubility characteristic is crucial for its applications in drug formulation and specialty chemical manufacturing, addressing current industry challenges in bioavailability enhancement.

From a synthetic chemistry perspective, 4-(methylamino)methylbenzoic acid offers multiple reactive sites for further functionalization. The carboxylic acid group allows for esterification or amide formation, while the methylamino moiety can participate in reductive amination or acylation reactions. These features align well with current trends in green chemistry and atom-efficient synthesis, making it a valuable scaffold for sustainable chemical production.

In material science applications, researchers are exploring 4-(methylamino)methylbenzoic acid as a monomer for functional polymers. Its ability to form hydrogen-bonded networks contributes to the development of smart materials with responsive properties. This aligns with growing interest in stimuli-responsive materials for applications ranging from biomedical devices to environmental sensors.

The global market for 4-(methylamino)methylbenzoic acid is experiencing steady growth, driven by increasing demand from the pharmaceutical sector and specialty chemical industries. Market analysts note particular interest from regions with strong generic drug manufacturing capabilities, as the compound finds use in several off-patent medication formulations. Current pricing trends reflect its status as a high-value intermediate rather than a bulk chemical.

Quality control aspects of 4-(methylamino)methylbenzoic acid are critical for its commercial applications. Standard analytical methods include HPLC purity testing, melting point determination, and spectroscopic characterization (IR, NMR). These quality parameters are especially important given the compound's pharmaceutical applications, where stringent regulatory requirements apply.

Recent patent literature reveals growing interest in 4-(methylamino)methylbenzoic acid derivatives, particularly in areas of drug discovery and material innovation. Several patent applications filed in 2022-2023 describe novel uses of this compound scaffold, indicating its continued relevance in cutting-edge research. This aligns with current industry focus on value-added chemical intermediates and intellectual property development.

Environmental and safety considerations for 4-(methylamino)methylbenzoic acid are generally favorable compared to many aromatic compounds. Its biodegradability profile and low ecotoxicity make it attractive from a sustainability perspective, addressing current concerns about green chemistry principles and environmental impact of chemical production.

Future research directions for 4-(methylamino)methylbenzoic acid include exploration of its catalytic applications and potential in supramolecular chemistry. Early studies suggest possible uses in asymmetric catalysis and as a building block for molecular recognition systems. These developments could open new market opportunities in specialty chemicals and advanced materials.

For researchers and industry professionals working with 4-(methylamino)methylbenzoic acid, proper storage conditions are essential to maintain product integrity. Recommended storage includes protection from moisture in a cool, dry environment. These handling considerations are particularly relevant given current industry emphasis on chemical stability and long-term storage solutions for specialty intermediates.

The synthesis of 4-(methylamino)methylbenzoic acid typically involves multistep organic reactions starting from commercially available precursors. Recent process optimization efforts have focused on improving atom economy and reducing solvent waste, reflecting broader industry trends toward sustainable manufacturing practices.

Analytical challenges associated with 4-(methylamino)methylbenzoic acid include its characterization in complex mixtures and detection at trace levels. Advanced techniques like LC-MS and 2D NMR are increasingly employed to address these challenges, mirroring general advancements in analytical chemistry methodologies.

In conclusion, 4-(methylamino)methylbenzoic acid (CAS No. 96084-38-7) represents a versatile chemical building block with growing importance across multiple industries. Its unique combination of chemical functionality, pharmaceutical relevance, and material science applications positions it as a compound of continuing interest in both academic research and industrial development.

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